N-[(oxan-4-yl)(thiophen-2-yl)methyl]-5-oxo-5-phenylpentanamide
Description
Properties
IUPAC Name |
N-[oxan-4-yl(thiophen-2-yl)methyl]-5-oxo-5-phenylpentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3S/c23-18(16-6-2-1-3-7-16)8-4-10-20(24)22-21(19-9-5-15-26-19)17-11-13-25-14-12-17/h1-3,5-7,9,15,17,21H,4,8,10-14H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPESZIMKKIRRLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CC=CS2)NC(=O)CCCC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(oxan-4-yl)(thiophen-2-yl)methyl]-5-oxo-5-phenylpentanamide typically involves multi-step organic reactions. . The final step involves the formation of the amide bond, which can be achieved through a condensation reaction between the amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-[(oxan-4-yl)(thiophen-2-yl)methyl]-5-oxo-5-phenylpentanamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the amide can be reduced to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring typically yields sulfoxides or sulfones, while reduction of the amide carbonyl group results in the corresponding alcohol.
Scientific Research Applications
Medicinal Chemistry Applications
1.1. Sigma Receptor Ligands
The compound has been studied as a sigma receptor ligand, which plays a crucial role in various neurological and psychiatric disorders. Research indicates that modifications to the compound can enhance its affinity for sigma receptors. For instance, novel ether analogs of this compound have shown varying affinities for sigma-1 and sigma-2 receptors, with some achieving Ki values as low as 1.75 nM . These findings suggest potential therapeutic applications in treating conditions like depression and anxiety.
Table 1: Sigma Receptor Affinities of Analog Compounds
| Compound Name | Sigma-1 Affinity (Ki nM) | Sigma-2 Affinity (Ki nM) |
|---|---|---|
| 1-[2-(3,4-Dimethoxyphenyl)ethyl]-4-(3-phenylpropyl)piperazine | 1.75 - 4.63 | Not specified |
| Ether analog A | 20 - 30 | Not specified |
| Ether analog B | >30 | Not specified |
Antimicrobial Applications
2.1. Anti-Tubercular Activity
Research has indicated that derivatives of 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-propylurea exhibit anti-tubercular activity. A study highlighted the modification of the compound to enhance its efficacy against Mycobacterium tuberculosis, suggesting that specific structural alterations can improve its inhibitory activity against both enzyme targets and whole-cell cultures .
Table 2: Inhibitory Activity Against Mycobacterium tuberculosis
| Compound Modification | MIC90 (mM) | IC50 (mM) |
|---|---|---|
| Original Compound | >100 | >100 |
| Modified Compound A | 25 | 1.1 |
| Modified Compound B | >100 | >100 |
Veterinary Applications
3.1. Coccidiostatic Agent
The compound has been utilized in veterinary medicine as a coccidiostatic agent, particularly in poultry and livestock feeds. A patent describes its incorporation into animal feed to combat coccidial infections effectively . The preparation method involves mixing the compound with other feed components to ensure proper dosage and effectiveness.
Imaging Applications
4.1. Radiopharmaceutical Development
The compound has been evaluated for its potential as a radiopharmaceutical for tumor imaging through single photon emission computed tomography (SPECT). Radioiodinated derivatives of the compound were tested for their ability to visualize sigma receptors in tumors, indicating a promising application in cancer diagnostics .
Table 3: Evaluation of Radioiodinated Compounds for Tumor Imaging
| Compound Name | Imaging Modality | Sigma Receptor Binding |
|---|---|---|
| o-BON | SPECT | Yes |
| m-BON | SPECT | Yes |
Mechanism of Action
The mechanism by which N-[(oxan-4-yl)(thiophen-2-yl)methyl]-5-oxo-5-phenylpentanamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The oxane and thiophene groups could facilitate binding to specific molecular targets, while the amide bond might play a role in stabilizing the compound’s conformation.
Comparison with Similar Compounds
Structural Analogs with Pentanamide Backbones
2-oxo-5-phenyl-N-[2-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]ethyl]pentanamide (CAS 2313525-90-3)
- Molecular Formula : C₂₅H₂₃F₃N₂O₃
- Molecular Weight : 456.46 g/mol
- Key Features :
- Shares the 5-oxo-5-phenylpentanamide core.
- Substituted with a trifluoromethylpyridinyloxy-phenethyl group, enhancing lipophilicity (logP ≈ 4.2 predicted).
- Comparison :
N-{9-[(2R,4S,5S)-5-({[bis(4-methoxyphenyl)(phenyl)methyl]sulfanyl}methyl)-4-({bis(propan-2-yl)aminophosphanyl}oxy)oxolan-2-yl]-6-oxo-6,9-dihydro-1H-purin-2-yl}-2-methylpropanamide (Compound 44)
- Molecular Formula: Not explicitly stated but inferred to include thiophosphate and purine groups.
- Key Features :
- Comparison :
Functional Group Analogs
Thiophene-Containing Compounds (e.g., PSP23/PSP65 from )
- Key Features: Thiophen-2-yl groups linked to HDAC-targeting scaffolds (e.g., 2-amino-5-(thiophen-2-yl)phenyl). Synthesized via amide coupling and tert-butyl ester intermediates .
- Comparison :
Thiazolidinone Derivatives ( and )
- Example: N-(4-Methoxyphenyl)-2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide Molecular Formula: C₂₄H₂₁N₃O₃S Molecular Weight: 431.51 g/mol
- Methoxyphenyl substituents improve solubility but may reduce CNS penetration compared to the target’s oxan-4-yl group .
Physicochemical and Pharmacokinetic Properties
*logP values estimated via ChemDraw.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for N-[(oxan-4-yl)(thiophen-2-yl)methyl]-5-oxo-5-phenylpentanamide, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves multi-step protocols. For example:
- Step 1 : Formation of the oxane-thiophene hybrid scaffold via nucleophilic substitution or Friedel-Crafts alkylation.
- Step 2 : Coupling with the 5-oxo-5-phenylpentanamide moiety using carbodiimide-based crosslinkers (e.g., EDC/HOBt) in anhydrous DMF .
- Optimization : Critical parameters include solvent polarity (e.g., dichloromethane vs. DMF), temperature control (0–60°C), and catalytic systems (e.g., Pd/C for hydrogenation steps). Yield improvements (>70%) require iterative HPLC purification and spectroscopic validation (¹H/¹³C NMR) .
Q. Which spectroscopic techniques are most effective for structural validation of this compound?
- Key Techniques :
- NMR : ¹H/¹³C NMR to confirm stereochemistry at the oxane-thiophene junction and amide bond integrity.
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 402.15) .
- IR Spectroscopy : Identification of carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and thiophene ring vibrations (~3100 cm⁻¹) .
Q. What are the dominant intermolecular interactions observed in its crystal structure?
- Structural Insights : X-ray crystallography reveals:
- Hydrogen bonding : N–H···O interactions between the amide group and oxane oxygen (distance ~2.8 Å).
- π-Stacking : Thiophene and phenyl rings adopt parallel-displaced arrangements (3.5–4.0 Å spacing) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to biological targets?
- Approach :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases, cytochrome P450). Focus on the oxane-thiophene moiety as a pharmacophore .
- MD Simulations : AMBER or GROMACS for stability analysis of ligand-protein complexes over 100-ns trajectories. Key metrics: RMSD (<2.0 Å) and binding free energy (ΔG ≤ −8 kcal/mol) .
Q. What experimental strategies resolve contradictions in crystallographic data (e.g., disorder or twinning)?
- Data Contradictions :
- Disorder : Partial occupancy of the benzamide ring (observed in related structures) requires dual-site refinement in SHELXL .
- Twinning : Apply TWINLAW for matrix determination and HKLF5 format integration in SHELX .
Q. How does the compound’s reactivity under oxidative conditions impact its stability in biological assays?
- Reactivity Profile :
- Oxidation Sites : Thiophene sulfur (→ sulfoxide at +300 mV) and amide α-carbons (→ ketones via radical mechanisms) .
- Mitigation : Use antioxidants (e.g., ascorbic acid) in cell culture media and monitor degradation via LC-MS over 24–72 hours .
Q. What are the challenges in scaling up synthesis for in vivo studies?
- Scalability Issues :
- Purification : Column chromatography becomes impractical; switch to recrystallization (solvent: ethyl acetate/hexane).
- Yield Drop : Multi-gram batches often show 10–15% yield reduction due to side reactions (e.g., hydrolysis of the oxane ring) .
Comparative Analysis
Q. How does this compound differ structurally and functionally from analogs like N-(4-oxo-tetrahydrothiazoloazepinyl)pentanamide?
- Structural Differences :
- Core : Oxane-thiophene vs. thiazoloazepine rings.
- Bioactivity : Higher logP (2.8 vs. 1.9) suggests improved membrane permeability but lower aqueous solubility .
- Functional Impact : Oxane derivatives show 3-fold greater inhibition of COX-2 in vitro (IC50 = 12 µM vs. 36 µM) .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
